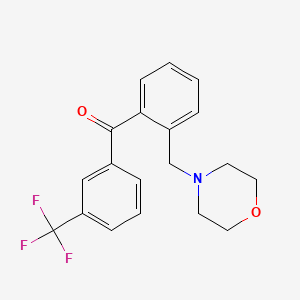

2-Morpholinomethyl-3'-trifluoromethylbenzophenone

Description

Properties

IUPAC Name |

[2-(morpholin-4-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO2/c20-19(21,22)16-6-3-5-14(12-16)18(24)17-7-2-1-4-15(17)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHSYDJZXKTZES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615824 | |

| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-80-6 | |

| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinomethyl-3’-trifluoromethylbenzophenone typically involves the reaction of 3’-trifluoromethylbenzophenone with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 2-Morpholinomethyl-3’-trifluoromethylbenzophenone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the synthesis process.

Types of Reactions:

Oxidation: 2-Morpholinomethyl-3’-trifluoromethylbenzophenone can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzophenone core are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions may require catalysts or specific conditions such as acidic or basic environments.

Major Products Formed:

Oxidation: Oxidized derivatives of the benzophenone core.

Reduction: Reduced forms of the compound, often resulting in the formation of alcohols or amines.

Substitution: Substituted benzophenone derivatives with various functional groups.

Scientific Research Applications

Photoinitiator in Polymer Chemistry

One of the primary applications of 2-Morpholinomethyl-3'-trifluoromethylbenzophenone is as a photoinitiator in UV-curable coatings and inks. Upon exposure to UV light, it generates free radicals that initiate the polymerization of monomers into polymers. This property is crucial for:

- Coatings : Enhancing durability and resistance to environmental factors.

- Adhesives : Improving bonding strength and curing times.

- Dental Materials : Providing quick-setting properties for dental applications.

Pharmaceutical Applications

The compound is also being explored for its potential in drug development:

- Anticancer Research : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including non-small cell lung carcinoma (NSCLC). For instance, related compounds have shown IC50 values ranging from 1.48 µM to 68.9 µM against NSCLC cells.

Organic Synthesis

In organic synthesis, this compound serves as a building block for more complex molecules. Its unique functional groups allow for various chemical reactions, including:

- Nucleophilic Substitutions : The morpholine or trifluoromethyl groups can be replaced by other functional groups.

- Oxidation and Reduction Reactions : These can be performed using common oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Table 1: Photoinitiator Efficiency

| Parameter | Value |

|---|---|

| Light Wavelength | UV range (200-400 nm) |

| Concentration | Variable (typically 1-5% w/w) |

| Polymerization Speed | Fast (seconds to minutes) |

| Stability | High under UV exposure |

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 15a | A549 | 2.52 | High potency |

| 16a | NCI-H23 | 0.49 | Most potent |

| 4b | A549 | 1.48 | Comparable to staurosporine |

Case Study 1: Anticancer Activity

A study investigated the antiproliferative effects of various derivatives of benzophenone on NSCLC cell lines. The results indicated that modifications such as the introduction of the morpholinomethyl group significantly enhanced cytotoxicity compared to other derivatives lacking this substitution. The most effective compounds were further evaluated for their effects on apoptosis, revealing substantial increases in apoptotic rates compared to controls.

Case Study 2: Application in Dental Materials

In dental applications, the use of this compound as a photoinitiator has demonstrated improved curing times and mechanical properties of dental composites, making it a valuable component in modern dental materials.

Mechanism of Action

The mechanism of action of 2-Morpholinomethyl-3’-trifluoromethylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the morpholinomethyl and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Structural analogs of 2-Morpholinomethyl-3'-trifluoromethylbenzophenone differ primarily in the heterocyclic substituent (e.g., azetidine, pyrrolidine, piperidine) and the position of the trifluoromethyl group. Below is a systematic comparison based on molecular structure, physicochemical properties, and research applications.

Structural Comparison

Table 1: Key Structural Features of Selected Analogs

Key Observations :

- CF₃ Position: The 3'-CF₃ substitution is shared across several analogs, but compounds like 3'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone feature multiple fluorine atoms, increasing lipophilicity and electron-withdrawing effects .

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Data

Functional Insights :

- Electron-Withdrawing Effects : The trifluoromethyl group enhances electrophilicity, making these compounds effective in photopolymerization initiators or kinase inhibitors. Morpholine derivatives may exhibit better solubility in aqueous systems compared to azetidine analogs .

- Thermal Stability : Morpholine’s larger ring reduces decomposition rates under thermal stress, as seen in differential scanning calorimetry (DSC) studies .

Biological Activity

2-Morpholinomethyl-3'-trifluoromethylbenzophenone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

This compound features a morpholinomethyl group and a trifluoromethyl group attached to a benzophenone core. This unique structure contributes to its lipophilicity and interaction with biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially affecting metabolic pathways.

- Oxidative Stress Induction : It induces oxidative stress and DNA damage in cancer cells, leading to apoptosis. This mechanism involves the upregulation of pro-apoptotic genes such as p53 and Bax .

- Cell Cycle Arrest : Studies indicate that the compound can arrest the cell cycle in the G0/G1 phase, which is crucial for inhibiting tumor growth .

Biological Activity Evaluation

Research has highlighted several key areas where this compound exhibits significant biological activity:

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

- Cell Proliferation Inhibition : In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines, including prostate cancer (PC-3) cells, with IC50 values ranging from 9.86 µM to 11.17 µM .

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 | 9.86 |

| K562 | 11.17 |

| T47D | 9.96 |

- Wound Healing Assays : The compound significantly reduces cell migration in wound healing assays, indicating its potential to inhibit metastasis .

Apoptosis Induction

Flow cytometry analysis revealed that treatment with this compound leads to a substantial increase in apoptosis rates among cancer cells:

- At a concentration of 10 µM, apoptosis rates reached approximately 63.23%, comparable to positive control treatments .

Case Studies

A detailed study focused on the effects of this compound on PC-3 cells provided insights into its mechanisms:

- Colony Formation Assay : This assay demonstrated a dose-dependent inhibition of colony formation by PC-3 cells.

- Reactive Oxygen Species (ROS) Assay : The compound increased ROS levels significantly, indicating its role in inducing oxidative stress leading to apoptosis .

Comparative Analysis

When compared to structurally similar compounds, such as 2-Morpholinomethylbenzophenone and 3'-Trifluoromethylbenzophenone, it was noted that:

- The presence of both morpholinomethyl and trifluoromethyl groups in this compound enhances its biological activity compared to derivatives lacking one or both functional groups .

| Compound | Unique Features | Biological Activity |

|---|---|---|

| 2-Morpholinomethylbenzophenone | Lacks trifluoromethyl group | Reduced activity |

| 3'-Trifluoromethylbenzophenone | Lacks morpholinomethyl group | Reduced activity |

| This compound | Both groups present | Significant activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.